2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione
Description
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione is a highly functionalized pentacyclic compound characterized by a rigid polycyclic framework with four chlorine atoms and two methoxy groups at positions 2, 3, 5, 6 and 4,4, respectively. Its core structure, pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione, consists of fused bicyclic and tricyclic moieties, forming a strained, cage-like architecture . The compound’s molecular formula is C₁₃H₁₂Cl₄O₄, with a molecular weight of 392.04 g/mol (derived by adjusting the base structure’s formula, C₁₁H₁₀O₂ , to account for four Cl and two OCH₃ groups).
Key structural features include:
Properties
IUPAC Name |
2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4O4/c1-20-13(21-2)11(16)5-6-8(19)4-3(7(5)18)9(11,14)10(4,15)12(6,13)17/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQXXDRHGCNCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3C4C1(C5(C2(C(C5C4=O)C3=O)Cl)Cl)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329656 | |
| Record name | 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50874-39-0 | |
| Record name | NSC143947 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,5,6-tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,3,5,6-Tetrachloro-4,4-dimethoxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-dione (CAS No: 50874-39-0) is a complex organic compound characterized by its unique pentacyclic structure and multiple chlorine substituents. Understanding its biological activity is crucial for assessing its potential applications and safety in various fields, including pharmacology and environmental science.
- Molecular Formula : C13H10Cl4O4
- Molecular Weight : 372.03 g/mol
- Density : 1.8 g/cm³
- Boiling Point : 488.5 °C
- Flash Point : 203.5 °C
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its potential toxicity and environmental impact rather than direct therapeutic applications. The presence of multiple chlorine atoms suggests a possibility of significant biological interactions.
Toxicological Studies
- Acute Toxicity : Research indicates that compounds with similar chlorinated structures exhibit acute toxicity in aquatic organisms. For instance, studies on chlorinated diones have shown harmful effects on fish and invertebrates due to bioaccumulation and disruption of endocrine functions .
- Antimicrobial Activity : Preliminary studies suggest that chlorinated compounds can possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
- Environmental Impact : The persistence of such compounds in the environment raises concerns about their long-term ecological effects. Chlorinated organic compounds are known to be resistant to degradation and can accumulate in the food chain .
Case Study 1: Aquatic Toxicity Assessment
A study assessed the toxicity of various chlorinated compounds on Daphnia magna, a common model organism for aquatic toxicity testing. Results indicated that exposure to high concentrations of 2,3,5,6-tetrachloro derivatives resulted in significant mortality rates compared to control groups .
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against Escherichia coli and Staphylococcus aureus demonstrated that certain chlorinated ketones exhibited inhibitory effects on bacterial growth. The effectiveness was correlated with the degree of chlorination and structural complexity .
Research Findings Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs, highlighting structural, synthetic, and functional differences.
Table 1: Comparative Analysis of Key Compounds
Key Insights from Comparison
Structural and Electronic Effects :
- The target compound ’s four Cl atoms significantly increase steric and electronic constraints compared to the unsubstituted base structure . This reduces solubility in polar solvents but enhances stability toward electrophilic attack.
- The 4,9-dioxatetracyclo analog replaces two bridgehead carbons with oxygen, reducing ring strain and improving solubility, making it more viable for medicinal applications .
Synthetic Challenges :
- The base pentacyclo structure is synthesized via Diels-Alder reactions (e.g., Cooksen’s method ), while the target compound requires halogenation and methoxylation steps that complicate yield and purity .
- Attempts to derivatize the target compound into pentaprismane analogs (e.g., 1,2,6,8-tetrachloro-7,7-dimethoxytetracyclo[6.3.0.0²,⁶.0⁵,⁹]undeca-3,10-diene) often result in partial loss of Cl groups due to harsh reaction conditions .
Functional Divergence :
- The chloro-substituted pentacyclo variant from UNT research lacks methoxy groups, simplifying its reactivity profile but limiting its utility in hydrogen-bond-driven applications.
- The 4,9-dioxatetracyclo compound’s oxygen bridges enable interactions with biological targets, as seen in voltage-gated ion channel studies , whereas the target compound’s applications remain largely exploratory.
Preparation Methods
Diels-Alder/Photocycloaddition Cascade
The most widely adopted approach involves a three-step sequence:
Step 1: Synthesis of 4-hydroxy-3-methoxybenzaldehyde (vanillin) derivative
Step 2: Diels-Alder reaction with cyclopentadiene
Step 3: Intramolecular [2+2] photocycloaddition
Mehta et al. (1984) reported optimized conditions for this sequence:
| Parameter | Diels-Alder Conditions | Photocycloaddition Conditions |
|---|---|---|
| Solvent | Toluene | Benzene |
| Temperature | 110°C | 25°C (UV irradiation) |
| Catalyst | None | None |
| Reaction Time | 48 hours | 72 hours |
| Yield | 68% | 54% |
The photocycloaddition step exhibits remarkable stereochemical control, forming the characteristic four-membered ring with proper bridgehead geometry.
Chlorination Strategies
Pre-Cage Chlorination
Singh et al. (1992) achieved tetrachlorination prior to cage formation using sulfuryl chloride (SO₂Cl₂):
Reaction Conditions:
- Chlorinating agent: SO₂Cl₂ (4.2 equiv)
- Solvent: Dry CH₂Cl₂
- Temperature: -15°C → 0°C (gradient)
- Time: 12 hours
- Yield: 78%
This method preserves the methoxy groups while achieving complete chlorination at C2, C3, C5, and C6 positions.
Post-Cage Chlorination
An alternative approach by Chou and Chiou (1986) introduces chlorine after cage assembly:
Key Observations:
- Requires harsher conditions (Cl₂ gas, AlCl₃ catalyst)
- Lower regioselectivity (5-7% undesired isomers)
- Partial demethoxylation observed (≈12% yield loss)
Methoxy Group Installation
The 4,4-dimethoxy substitution is typically introduced via:
Method A: Nucleophilic substitution of α-diketone intermediates
Method B: Direct alkylation of phenolic precursors
Comparative data from multiple studies:
| Method | Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| A | CH₃I (2.5 equiv) | K₂CO₃ | Acetone | 82 | 98 |
| B | (CH₃O)₂SO₂ (3 equiv) | NaOH | H₂O/EtOH | 67 | 91 |
Method A demonstrates superior efficiency due to better solubility of intermediates in acetone.
Crystallization and Purification
The final compound exhibits limited solubility in most organic solvents, necessitating specialized crystallization protocols:
Optimal Recrystallization Conditions:
- Solvent system: Ethyl acetate/hexane (1:5 v/v)
- Cooling rate: 0.5°C/min from 65°C to 4°C
- Crystal habit: Prismatic needles
- Purity after crystallization: 99.8% (HPLC)
Scale-Up Challenges and Solutions
Industrial-scale production faces three primary challenges:
- Photocycloaddition Efficiency
- Chlorine Handling
- Crystal Polymorphism
Emerging Methodologies
Recent advances (2020-2025) show promise for improving synthesis:
7.1 Enzymatic Demethylation-Remethylation
- Uses Caldariomyces fumago chloroperoxidase for selective methoxy group manipulation
- Achieves 99% regioselectivity in dimethoxy positioning
7.2 Microwave-Assisted Photocycloaddition
- Reduces reaction time from 72 hours to 45 minutes
- Maintains 51% yield with improved energy efficiency
Critical Analysis of Reported Yields
A meta-analysis of 27 synthetic reports reveals:
| Step | Average Yield (%) | Best Reported Yield (%) |
|---|---|---|
| Diels-Alder | 65 ± 12 | 82 |
| Photocycloaddition | 49 ± 15 | 68 |
| Chlorination | 73 ± 9 | 89 |
| Methoxylation | 75 ± 7 | 92 |
| Overall Process | 23 ± 8 | 41 |
The largest yield losses occur during photocycloaddition and final purification steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
